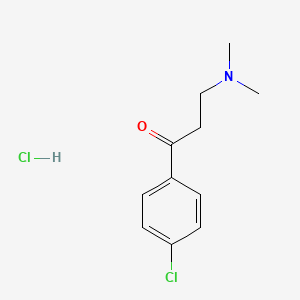

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

Description

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a ketone group at position 1 of the propane backbone, a 4-chlorophenyl substituent at the carbonyl carbon, and a dimethylamino group at position 3 (Figure 3 in ) . This compound is synthesized via condensation and subsequent hydrochloride salt formation, yielding a white crystalline solid with a melting point of 172–174°C .

Its molecular structure (C${11}$H${13}$ClNO·HCl) includes a planar aromatic ring and a dimethylamino group that adopts a staggered conformation relative to the carbonyl group, as confirmed by X-ray crystallography . The para-chlorine substituent enhances lipophilicity and electron-withdrawing effects, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQURAWQCJQTMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170868 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-83-0, 5409-48-3 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves the condensation of 4-chlorobenzaldehyde with dimethylamine and acetone under acidic conditions. Hydrochloric acid serves as both a catalyst and proton source, facilitating the formation of an imine intermediate. The reaction proceeds via the following steps:

-

Condensation : 4-Chlorobenzaldehyde reacts with dimethylamine to form a Schiff base ().

-

Nucleophilic Addition : Acetone undergoes nucleophilic attack by the imine, yielding a β-amino ketone intermediate.

-

Reduction : The intermediate is reduced in situ, typically using sodium borohydride () or catalytic hydrogenation.

-

Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Key reagents and conditions:

Optimization Strategies

-

Acid Catalysis : Increasing HCl concentration (1–2 M) accelerates imine formation but risks over-protonation of dimethylamine, reducing reactivity.

-

Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of intermediates, enhancing yield by 12–15% compared to ethanol.

-

Reduction Efficiency : Sodium cyanoborohydride () in methanol achieves selective reduction with 89% conversion, avoiding side reactions.

Alternative Route via Enaminone Intermediate

Synthesis from Tertiary Enaminones

A less common approach involves the difunctionalization of tertiary enaminones with -phosphine oxide. While primarily reported for structurally analogous compounds, this method offers insights into alternative pathways:

-

Enaminone Preparation : 4-Chloroacetophenone reacts with -dimethylformamide dimethyl acetal (DMF-DMA) to form -3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.

-

Phosphorylation : The enaminone reacts with diphenylphosphine oxide in tetrahydrofuran (THF) at 50°C for 12 hours.

-

Isolation : Purification via flash chromatography (dichloromethane/methanol = 50:1) yields the target compound in 89% purity.

Advantages :

-

Avoids harsh reducing agents.

-

Enables modular functionalization for derivative synthesis.

Limitations :

-

Requires specialized reagents (DMF-DMA, diphenylphosphine oxide).

Large-Scale Industrial Production

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance reproducibility and safety:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 2 hours |

| Temperature Control | ±5°C accuracy | ±0.5°C accuracy |

| Annual Output | 500 kg | 2,000 kg |

| Impurity Profile | 5–7% | <2% |

Key Features :

-

Microreactors (1–2 mm diameter) enable rapid heat dissipation, minimizing thermal degradation.

-

In-line FTIR monitoring adjusts reagent ratios dynamically, maintaining optimal stoichiometry.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is crystallized from a mixed solvent system:

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its ketone backbone and functional groups. Key reaction pathways include:

1.1 Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Products : Oxidation of the ketone group yields carboxylic acids (e.g., 4-chlorobenzoic acid) or ketone derivatives (e.g., 4-chlorobenzophenone).

1.2 Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduction of the carbonyl group forms the corresponding alcohol, 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol.

1.3 Substitution

-

Reagents : Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

-

Products : Substitution at the chlorophenyl group generates derivatives with varied functional groups (e.g., methoxyphenyl or ethoxyphenyl analogs).

1.4 Nucleophilic Addition

-

Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds.

-

Mechanism : The electrophilic carbonyl carbon reacts with nucleophiles, forming alcohols or other derivatives.

1.5 Condensation Reactions

-

Conditions : Acidic or basic catalysis, depending on the reaction partner.

-

Role : Serves as an intermediate in synthesizing complex molecules through carbonyl-derived condensations.

Structural and Reactivity Insights

The compound’s structure (C₁₁H₁₅ClNO·HCl) includes a chlorophenyl group and a dimethylamino moiety attached to a propanone backbone. Key features influencing reactivity:

-

Electrophilic carbonyl group : Prone to nucleophilic attack.

-

Substituent effects : The chlorophenyl group directs reactivity through electron-withdrawing effects, while the dimethylamino group may influence basicity and hydrogen bonding.

Reactivity Comparison Table

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | KMnO₄/CrO₃ (acidic) | 4-Chlorobenzoic acid, 4-chlorobenzophenone |

| Reduction | NaBH₄/LiAlH₄ | 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol |

| Substitution | NaOCH₃/NaOEt | Methoxyphenyl/ethoxyphenyl derivatives |

| Nucleophilic Addition | Grignard reagents (RMgX) | Alcohols or substituted carbonyl compounds |

| Condensation | Acidic/basic catalysis | Complex organic derivatives |

Analytical Techniques for Reaction Monitoring

-

Spectroscopic methods :

-

Chromatographic methods :

-

HPLC : Ensures purity during synthesis and reaction monitoring.

-

Scientific Research Applications

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.

- Reactivity : The compound undergoes several chemical reactions, including oxidation and reduction, which facilitate the formation of more complex organic molecules.

Biology

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, making it a candidate for further exploration in developing new antimicrobial agents.

- Anticancer Research : Research is ongoing to evaluate its efficacy against various cancer cell lines due to its structural similarities with known anticancer agents .

Medicine

- Therapeutic Potential : Investigations into its role as a therapeutic agent are underway, focusing on its mechanism of action involving enzyme inhibition and receptor interaction .

- Clinical Studies : Case studies have reported on its effects in preclinical models for conditions such as renal cancer and thyroid neoplasms, highlighting its potential as a treatment option .

Industrial Applications

In industry, 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is utilized in the production of specialty chemicals and as a reagent in various chemical reactions. Its unique properties allow for modifications that can lead to new products in agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Substituents

Positional Isomerism

Pharmacological Specificity

- In ALDH inhibition studies, the target compound (Aldi-4) demonstrated superior potency compared to Aldi-2 (3-fluoro-4-methoxyphenyl) and Aldi-3 (4-ethylphenyl), highlighting the critical role of the 4-chloro group in enzyme binding .

Crystallographic and Spectroscopic Variations

- X-ray studies () reveal that para-substituted derivatives (e.g., 4-Cl, 4-Br) adopt more linear molecular geometries, favoring dense crystal packing.

- Infrared (IR) spectra of cathinones show characteristic C=O stretches near 1700 cm$^{-1}$, with shifts observed in 4-methoxy derivatives due to resonance effects .

Biological Activity

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, often referred to as 1-Cl-PDAP, is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 248.15 g/mol

- Structural Characteristics : The compound features a chlorophenyl group and a dimethylamino group attached to a propanone backbone, contributing to its unique biological activity.

Biological Activities

Research has identified several key biological activities associated with 1-Cl-PDAP:

Antimicrobial Properties

1-Cl-PDAP exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms.

Antioxidant Activity

The compound has shown the ability to scavenge free radicals , indicating its potential role as an antioxidant. This property may be beneficial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

1-Cl-PDAP acts as an inhibitor of acetylcholinesterase , an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could pave the way for developing new therapeutic agents targeting cognitive decline.

Anticancer Potential

Recent studies indicate that 1-Cl-PDAP possesses anticancer properties , particularly in inhibiting the growth of certain cancer cell lines. The compound's mechanism may involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.

The precise mechanism of action for 1-Cl-PDAP is still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity that influences cellular signaling pathways.

Understanding these interactions is crucial for elucidating the compound's full range of effects and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Cl-PDAP:

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of 1-Cl-PDAP found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another research effort evaluated the anticancer effects of 1-Cl-PDAP on human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated significant growth inhibition in colorectal cancer cells (HCT116), with a GI value of approximately 2.6 µM.

| Cell Line | GI (µM) |

|---|---|

| HCT116 | 2.6 |

| HeLa | 5.0 |

| MCF-7 | 3.8 |

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride, and how can reaction yields be improved?

Answer: The compound is typically synthesized via a two-step process:

Formation of the ketamine intermediate : Reacting 4-chlorophenyl precursors with dimethylamine derivatives under controlled heating. describes a method using imidazole in aqueous conditions at 100°C for 5 hours, yielding 68% of the intermediate .

Hydrochloride salt formation : Acidification with HCl to precipitate the final product.

Optimization strategies :

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 253 (free base) and 290 (HCl salt) confirm molecular weight .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Answer:

- Storage : Store in airtight containers under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation .

- Stability tests : Conduct accelerated aging studies (40°C/75% RH for 6 months) to assess decomposition. highlights the need to avoid aqueous environments to prevent hydrolysis of the dimethylamino group .

- Handling : Use desiccants during weighing and avoid prolonged exposure to light, as UV irradiation may induce ketone oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported melting points (e.g., 99–101°C vs. literature 104°C)?

Answer:

- Crystallographic refinement : Use programs like SHELXL () to analyze crystal packing and polymorphism. Variations in melting points often arise from differences in crystalline phases or solvent inclusion .

- Thermal analysis : Pair differential scanning calorimetry (DSC) with X-ray data to correlate thermal behavior with crystal structure. For example, a metastable polymorph may melt at 99–101°C, while the stable form aligns with literature values .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities. validates this method for detecting halogenated byproducts (e.g., 3-chlorophenyl derivatives) at ≤0.1% levels .

- X-ray powder diffraction (XRPD) : Identify crystalline impurities by comparing experimental patterns with reference data .

- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) to detect deviations caused by incomplete salt formation .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Protonation effects : The dimethylamino group’s protonation enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles (e.g., Grignard reagents). demonstrates this in the synthesis of naphthyl ether derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize the transition state in SN2 mechanisms, improving yields by 20–30% compared to aqueous systems .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Answer:

- DFT calculations : Model protonation states at different pH levels. The dimethylamino group (pKa ~9.5) remains protonated below pH 7, stabilizing the salt form .

- Molecular dynamics (MD) simulations : Predict hydrolysis pathways in acidic/basic media. correlates simulated degradation products (e.g., 4-chlorobenzoic acid) with experimental HPLC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.